Potassium bromide

Overview

Description

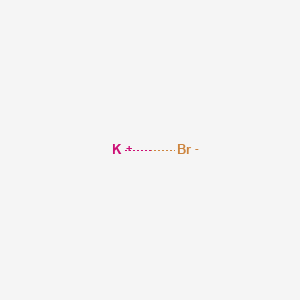

Potassium bromide (KBr) is an ionic compound that has been extensively studied due to its interesting electronic structure and molecular properties. It is known for its crystal structure similar to rocksalt, and its heavier ions compared to other alkali halides result in unique Raman frequency shifts . The electronic structure and molecular properties of KBr have been theoretically analyzed, highlighting its nuclear quadrupole coupling constants, isotope shifts, spectroscopic constants, relativistic interactions, molecular force constants, and the electronic dipole moment .

Synthesis Analysis

The synthesis of potassium bromide can involve the formation of small non-stoichiometric bromine-doped potassium clusters. These clusters have been obtained through methods such as the Knudsen cell combined with surface ionization and have been characterized using mass spectrometry. Theoretical studies, including density functional theory optimizations, have been conducted to determine the geometrical structure and stability parameters of these clusters, which are considered to be part of the "superalkali" clusters group .

Molecular Structure Analysis

An X-ray diffraction analysis of potassium bromide has provided detailed insights into its molecular structure. The study determined the structure factors, temperature parameters, and crystal radii of the ions. It also revealed deviations from spherical symmetry in the outer electron distributions of potassium and bromide ions, indicating compression in the crystalline environment .

Chemical Reactions Analysis

The chemical behavior of potassium bromide under various conditions has been a subject of research. For instance, the pressure-induced B1-B2 transition in potassium bromide has been investigated using molecular dynamics simulations. The study revealed the mechanisms and nucleation characteristics of the phase transition, which are influenced by the hardness and softness of the ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium bromide have been analyzed in different contexts. The conductance of aqueous solutions of KBr has been measured across various temperatures, providing data on the limiting mobility of bromide ions . Additionally, the kinetics of crystallization from aqueous solutions have been studied, determining the densities, saturation line, nucleation, and activation energy for deposition onto the crystal lattice . The transference numbers of KBr in aqueous solutions have also been determined, offering insights into the ionic transport within the solution .

Geochemical Characteristics

Potassium bromide's geochemical characteristics have been reviewed, particularly in the context of marine phase potassium deposits. The bromide content in marine evaporates has been used to evaluate variations in seawater composition throughout the Phanerozoic, which is crucial for understanding the formation mechanisms of MgSO4-free potassium deposits .

Case Studies

Specific case studies, such as the synthesis and crystal structure of 2:7 (2.2.2-cryptand)potassium bromide hydrate, have been conducted. This study synthesized crystals and analyzed their structure using X-ray diffraction, revealing the coordination polyhedron of the K+ cation and the hydrogen-bonded infinite chain formed by bromide anions and water molecules .

Scientific Research Applications

-

Infrared Spectroscopy

- Field : Analytical Chemistry

- Application : KBr crystals are used as carriers for samples in Infrared (IR) measurements .

- Method : The sample is ground with KBr powder until it is a very fine mixture. This mixture is then pressed in a mechanical press to form a translucent pellet through which the IR radiation can pass. The pellet is then placed in the path of the IR beam and the transmission spectrum is measured .

- Results : The IR spectrum obtained can be used to identify functional groups and characterize unknown compounds .

-

Radiation-Induced Defects Study

- Field : Solid State Physics

- Application : KBr is used as a model in studies of radiation-induced processes .

- Method : The vibrational and electronic properties of several basic radiation defects in KBr are computed at the quantum mechanical level using a periodic supercell approach based on hybrid functionals, an all-electron Gaussian-type basis set, and the Crystal computer code .

- Results : Every defect shows its characteristic features in Raman spectra, and their comparison with available experimental data is discussed .

-

Photography

- Field : Photography

- Application : KBr is used in the manufacture of photographic papers, engraving, and lithography .

- Method : In photography, KBr is used in the preparation of developer solutions and as a bromide source in some photographic emulsions .

- Results : KBr helps to create high-quality photographic prints with good contrast and detail .

-

Medical and Veterinary

- Field : Medicine and Veterinary Science

- Application : KBr is widely used as an anticonvulsant and a sedative. It is also used in antiepileptic medication for dogs .

- Method : KBr is administered orally. The bromide ion acts as a central nervous system depressant causing sedation, thus reducing seizure activity .

- Results : KBr has been found to be effective in reducing the frequency of seizures in dogs .

-

Optics

- Field : Optics

- Application : KBr is used in optics as it is transparent from the near ultraviolet to long-wave infrared wavelengths .

- Method : KBr is used to make optical components such as lenses for infrared spectroscopy .

- Results : KBr lenses have been found to be effective in transmitting infrared light .

-

Nanotechnology

- Field : Nanotechnology

- Application : KBr is used in the preparation of stable Palladium (Pd) nanocubes .

- Method : KBr is used as a stabilizing agent in the synthesis of Pd nanocubes .

- Results : The Pd nanocubes synthesized using KBr have been found to be stable and have potential applications in immunolabeling .

-

Scientific Research Aid

-

Oil Drilling Efficiency

- Field : Petroleum Engineering

- Application : KBr improves the efficiency of oil drilling operations by stabilizing the drilling mud .

- Method : KBr is added to the drilling mud which is crucial for successful drilling activities .

- Results : The addition of KBr to drilling mud improves the efficiency of oil drilling operations .

-

Preparation of Synthetic Fibers

-

Bromination of Alkenes

- Field : Organic Chemistry

- Application : KBr is utilized for the bromination of alkenes using cerium (IV) ammonium nitrate .

- Method : In this reaction, KBr acts as a source of bromide ions which are added across the double bond of alkenes .

- Results : The bromination of alkenes using KBr results in the formation of vicinal dibromides .

-

Photostimulable Storage Phosphor

- Field : Material Science

- Application : When KBr is doped with various impurities, it exhibits excellent radiation storage properties and has, therefore, been proposed as an X-ray and UV photostimulable storage phosphor .

- Method : KBr is doped with impurities and exposed to X-ray or UV radiation. The energy from the radiation is stored in the material and can be released when needed .

- Results : KBr doped with impurities has been found to be an effective photostimulable storage phosphor .

-

Thermoluminescent Dosimeter

- Field : Radiation Physics

- Application : KBr has been proposed as a thermoluminescent dosimeter .

- Method : When exposed to radiation, KBr stores the energy. This energy can be released as light when the material is heated .

- Results : KBr has been found to be an effective thermoluminescent dosimeter, providing a measure of the amount of radiation exposure .

-

Analytical Reagent

- Field : Analytical Chemistry

- Application : KBr is used as an analytical reagent in various chemical reactions in the lab .

- Method : KBr is used in various chemical reactions as a source of bromide ions .

- Results : The use of KBr as an analytical reagent aids in the completion of various chemical reactions .

-

Oxidizing Agent

-

Maturing Agent for Flour

-

Dough Conditioner

-

Nucleophile in Organic Synthesis

-

Source of Bromide Ions in Ionic Reactions

Safety And Hazards

Future Directions

Potassium bromide marked the first effective treatment for epilepsy. Since then new anti-epileptics with various degrees of success have come on the market, partly through chance and partly as clinicians and researchers develop their understanding of how these drugs work . Researchers are also exploring the use of KBr in the production of graphene for supercapacitor applications .

properties

IUPAC Name |

potassium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.K/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLCXVTUBQKXJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrK, KBr | |

| Record name | POTASSIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | potassium bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025946 | |

| Record name | Potassium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium bromide appears as odorless colorless crystals or white crystalline powder or white granular solid with a pungent bitter saline taste. Aqueous solutions are neutral (pH about 7). (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless or white solid; Slightly hygroscopic; [HSDB] White odorless powder; [MSDSonline] | |

| Record name | POTASSIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium bromide (KBr) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

2615 °F at 760 mmHg (NTP, 1992), 1435 °C | |

| Record name | POTASSIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 59 °F (NTP, 1992), In water, 67.8 g/100 g at 25 °C, Soluble in water, 1 g dissolves in 1.5 mL water, 1 mL boiling water, 1 g dissolves in 250 mL alcohol, 21 mL boiling alcohol, 4.6 mL glycerol, For more Solubility (Complete) data for Potassium bromide (6 total), please visit the HSDB record page. | |

| Record name | POTASSIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.75 at 77 °F (NTP, 1992) - Denser than water; will sink, 2.74 g/cu cm at 25 °C | |

| Record name | POTASSIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 1463 °F (NTP, 1992), VP: 1 mm Hg at 795 °C | |

| Record name | POTASSIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Potassium Bromide | |

Color/Form |

Colorless crystals or white granules or powder, Colorless cubic crystals, White, crystalline powder or granules | |

CAS RN |

7758-02-3 | |

| Record name | POTASSIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7758-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium bromide [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POTASSIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Potassium bromide (KBr) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSD78555ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Potassium bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1346 °F (NTP, 1992), 730 °C | |

| Record name | POTASSIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B146772.png)

![Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI)](/img/structure/B146775.png)